Basic Blue 41

説明

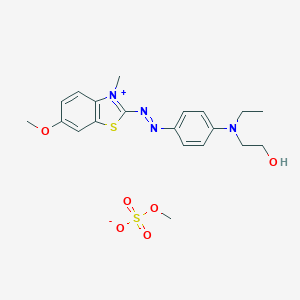

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOFGBJTSNWTDT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051624 |

Source

|

| Record name | C.I. Basic Blue 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12270-13-2 |

Source

|

| Record name | Basic Blue 41 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12270-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic blue 41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012270132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Blue 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 41 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ECX0J387P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Basic Blue 41 for Researchers

This guide provides a comprehensive overview of the chemical and physical properties of Basic Blue 41 (C.I. 11105), a cationic azo dye. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding and application of this compound.

Chemical and Physical Properties

This compound is a synthetic organic dye known for its vibrant blue color. It is primarily used in the textile industry for dyeing acrylic fibers and has applications in other areas such as paper and printing.[1][2] The quantitative properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 12270-13-2[3][4][5] |

| C.I. Number | 11105[4][6] |

| EC Number | 235-546-0[4][7] |

| IUPAC Name | 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate[3][8] |

| Synonyms | C.I. This compound, Astrazon Blue FGGL, Cationic Blue X-GRL, Maxilon Blue GRL[6][9][10] |

Table 2: Molecular and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₄O₆S₂[3][4][5] |

| Molecular Weight | 482.57 g/mol [4][5][11] |

| Appearance | Dark violet or deep blue powder[1][9][12] |

| Solubility | 40 g/L in water at 20°C; Soluble in ethanol[6][9] |

| Maximum Absorbance (λmax) | 608.5 - 617 nm[4][13][14] |

| SMILES String | CCN(CCO)C1=CC=C(C=C1)N=NC2=--INVALID-LINK--C.COS(=O)(=O)[O-][3][10][15] |

| InChI Key | MHOFGBJTSNWTDT-UHFFFAOYSA-M[3][4][10] |

Synthesis

The synthesis of this compound involves a multi-step chemical process. A simplified overview of this process is the diazotization of 6-Methoxybenzo[d]thiazol-2-amine, followed by a coupling reaction with N-ethyl-N-hydroxyethylaniline. The resulting product is then treated with dimethyl sulfate to form the quaternary ammonium salt, which is the final this compound dye.[6]

Experimental Protocols

This section details methodologies for key experiments involving this compound, from its application in dyeing to its removal from aqueous solutions and analytical determination.

This compound is extensively used for dyeing acrylic fibers due to its bright blue hue and good fastness properties.[9]

-

Materials: this compound dye, acrylic fabric, acetic acid, sodium acetate, sulfuric acid (optional), formic acid (optional).

-

Procedure:

-

Prepare a dyebath containing this compound.

-

For a stable color, maintain the pH of the dyebath between 2 and 5 using an acetic acid and sodium acetate buffer system.[9]

-

Immerse the acrylic fabric in the dyebath.

-

Raise the temperature to 120°C for high-temperature dyeing; the color remains stable at this temperature.[6][16]

-

Maintain the dyeing process for a specified duration to ensure even color distribution.

-

After dyeing, the fabric is rinsed and dried.

-

Note: Using a sulfuric acid bath may result in a lighter, greener shade, while a formic acid bath generally does not alter the color.[9]

-

The concentration of this compound in an aqueous solution can be determined using UV-Vis spectrophotometry, based on its absorbance at its λmax.

-

Apparatus: UV-Vis Spectrophotometer, quartz cuvettes (1 cm path length), volumetric flasks, pipettes.

-

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water. From this stock, prepare a series of standard solutions of varying known concentrations through serial dilution.

-

Calibration Curve:

-

Set the spectrophotometer to the maximum absorbance wavelength (λmax) of this compound, which is approximately 617 nm.[13]

-

Use deionized water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Measurement:

-

HPLC can be employed for the separation and quantification of this compound, particularly in complex mixtures.

-

System: HPLC with a Photodiode Array (PDA) or UV detector.

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and an aqueous buffer like water with phosphoric acid or, for MS compatibility, formic acid.[11]

-

General Protocol:

-

Prepare the sample by dissolving it in a suitable solvent (e.g., a mixture of acetonitrile and water) and filtering it to remove particulate matter.

-

Set up the HPLC system with the chosen column and mobile phase. A gradient elution may be used, for example, starting with a low percentage of acetonitrile and gradually increasing it.

-

Inject the sample into the HPLC system.

-

Detect this compound based on its retention time and UV-Vis spectrum from the PDA detector.

-

Quantification can be achieved by comparing the peak area of the sample to that of a standard of known concentration.

-

This compound can be removed from wastewater using various adsorbent materials. The following is a general protocol for a batch adsorption experiment.

-

Materials: this compound solution of known initial concentration, adsorbent material (e.g., activated carbon, termite mound, coconut fiber), pH meter, shaker, centrifuge.[12][17]

-

Procedure:

-

Add a specific amount of adsorbent to a fixed volume of the this compound solution in a flask.[16]

-

Adjust the pH of the solution to the desired value using HCl or NaOH, as pH can significantly affect adsorption capacity.[17]

-

Place the flask on a shaker and agitate at a constant speed and temperature for a predetermined contact time to reach equilibrium.[17]

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.[8]

-

Determine the final concentration of this compound in the supernatant using UV-Vis spectrophotometry as described in section 3.2.

-

The amount of dye adsorbed per unit mass of adsorbent can be calculated from the initial and final dye concentrations.

-

Photocatalysis is an advanced oxidation process used for the degradation of dyes like this compound.

-

Materials: this compound solution, photocatalyst (e.g., TiO₂), UV lamp, photoreactor, aeration pump.[10][15]

-

Procedure:

-

Prepare the this compound solution of a desired concentration.

-

Introduce the photocatalyst into the solution within the photoreactor. This can be as a suspension or immobilized on a substrate.[15]

-

Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst.[15]

-

Commence the reaction by turning on the UV lamp.

-

At regular time intervals, withdraw samples from the reactor.

-

Filter the samples to remove the photocatalyst particles.

-

Analyze the concentration of the remaining this compound using UV-Vis spectrophotometry to determine the degradation efficiency over time.[15]

-

References

- 1. Environmental Research and Technology » Submission » Adsorption of this compound using Juniperus excelsa: Isotherm, kinetics and thermodynamics studies [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Response Surface Methodology: Photocatalytic Degradation Kinetics of this compound Dye Using Activated Carbon with TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. revistadechimie.ro [revistadechimie.ro]

- 9. This compound - Cationic blue 41 - Cationic Blue SD-GRL from Emperor Chem [emperordye.com]

- 10. mdpi.com [mdpi.com]

- 11. C.I. This compound | SIELC Technologies [sielc.com]

- 12. iwaponline.com [iwaponline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 16. Data of adsorption of this compound dye from aqueous solutions by activated carbon prepared from filamentous algae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iau.ir [journals.iau.ir]

Technical Guide: Solubility and Stability of Basic Blue 41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Basic Blue 41 (C.I. 11105), a cationic azo dye. The information compiled herein is intended to support research, development, and quality control activities by providing key physicochemical data, experimental protocols, and degradation insights.

Introduction to this compound

This compound is a synthetic organic dye characterized by a benzothiazole azo structure. It is widely used in the textile industry for dyeing acrylic fibers and finds applications in coloring paper, leather, and wood.[1][2] Chemically, it is identified as 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulfate.[3] Given its prevalent use, understanding its solubility and stability is critical for process optimization, environmental impact assessment, and toxicological studies.

Solubility Profile

This compound is a water-soluble dye.[1][4] Its solubility is influenced by the solvent type and temperature. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility values for this compound in various solvents.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 40 g/L[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (requires sonication)[3] |

Qualitative Solubility Data

The following table describes the qualitative solubility of this compound in different solvents.

| Solvent | Solubility |

| Cold Water | Soluble[1] |

| Hot Water | Soluble[1] |

| Ethanol | Soluble[1][4][5] |

| Acetone | Soluble[4] |

Stability Profile

The stability of this compound is dependent on various environmental factors, including pH, temperature, and exposure to light.

pH Stability

This compound exhibits pH-dependent color changes, appearing red in acidic conditions and blue in alkaline conditions.[6] The dye's stability is also influenced by pH, with degradation rates varying in different pH environments. In the context of photocatalytic degradation, the efficiency of color removal is higher in acidic conditions (pH < 6) compared to neutral or alkaline conditions.[7] However, for adsorption processes on certain materials, maximum removal efficiency has been observed at a pH of 9.[8]

Thermal Stability

This compound demonstrates notable thermal stability, particularly in dyeing applications where the color remains unchanged at temperatures as high as 120°C.[2][6]

Photostability

As a synthetic dye, this compound is designed to be relatively stable to light.[9] However, it is susceptible to photodegradation, a process that can be accelerated by the presence of photocatalysts. Studies have shown that under UV or visible light irradiation in the presence of catalysts like TiO2 or SrTiO3/Ag3PO4, the dye can be effectively degraded.[7][10]

Degradation Products

Sonochemical degradation of this compound has been shown to break down the dye into smaller, non-toxic end products. Identified intermediate and final degradation products include:

-

Urea

-

Nitrate

-

Formic acid

-

Acetic acid

-

Oxalic acid[11]

Experimental Protocols

The following sections outline standardized methodologies for assessing the solubility and stability of dyes like this compound.

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the solubility of chemical substances in water is the shake-flask method, as described in OECD Guideline 105. This method is suitable for substances with a solubility greater than 10⁻² g/L.

Experimental Workflow for Solubility Determination

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: The solution is allowed to stand to let undissolved particles settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Analysis: A sample of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

Stability Assessment (HPLC-Based Method)

HPLC is a powerful technique for stability testing as it can separate and quantify the parent compound and its degradation products.

-

Solution Preparation: A stock solution of this compound is prepared in a relevant solvent system (e.g., water, buffer solution).

-

Stress Conditions: The solution is subjected to various stress conditions in controlled environments. These can include:

-

pH Stress: Adjusting the pH of the solution to acidic and alkaline values (e.g., pH 2, 7, 10) using appropriate buffers.

-

Thermal Stress: Storing the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Exposing the solution to a controlled light source (e.g., UV-Vis lamp) as per ICH Q1B guidelines.

-

-

Time-Point Sampling: Aliquots are taken from the stressed solutions at predetermined time intervals.

-

HPLC Analysis: Each sample is analyzed by a stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate) in a gradient elution. D[12][13]etection is typically performed using a UV-Vis detector at the maximum absorbance wavelength (λmax) of this compound, which is approximately 617 nm. 5[14]. Data Analysis: The percentage of the remaining this compound is calculated at each time point to determine the degradation rate. The formation of degradation products can also be monitored by the appearance of new peaks in the chromatogram.

Degradation Pathway

The degradation of azo dyes like this compound often initiates with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. T[15]his is followed by the breakdown of the resulting aromatic amines into smaller organic molecules and eventually mineralization to CO₂, H₂O, and inorganic ions.

Proposed Degradation Pathway of this compound

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound. It is readily soluble in water and polar organic solvents like ethanol and DMSO. The dye exhibits good thermal stability but is susceptible to degradation under specific pH conditions and upon exposure to light, particularly in the presence of photocatalysts. The provided experimental protocols offer standardized approaches for further investigation and quality control of this compound. A general degradation pathway, initiated by the cleavage of the azo bond, leads to the formation of smaller organic molecules and eventual mineralization. This information is crucial for professionals working with this compound in various scientific and industrial contexts.

References

- 1. This compound|Cationic Blue X-GRL|CAS No:12270-13-2 - Basic dye [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (C.I. 11105) | 12270-13-2 [chemicalbook.com]

- 6. This compound (C.I. 11105) [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. revistadechimie.ro [revistadechimie.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sonochemical degradation of this compound dye assisted by nanoTiO2 and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. This compound Dye content 40 12270-13-2 [sigmaaldrich.com]

- 15. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Basic Blue 41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Blue 41 (BB41), a cationic benzothiazolium azo dye, is widely utilized in the textile industry for its vibrant blue hue. Beyond its industrial applications, the biological activities of BB41 and its precise mechanism of action at the cellular and molecular level are of increasing interest to the scientific community. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing inferences from the well-characterized cationic dye, Methylene Blue, and available ecotoxicological data. This document outlines potential cellular targets, signaling pathways, and toxicological effects. Detailed experimental protocols are provided to facilitate further investigation into its biological impact, alongside a critical analysis of the current knowledge gaps.

Introduction

This compound, with the CAS number 12270-13-2, is a synthetic organic dye belonging to the thiazole class of azo dyes.[1] Its cationic nature facilitates its binding to negatively charged substrates, a property integral to its dyeing capabilities.[2] While its primary use is in industrial settings, its potential for human exposure and environmental release necessitates a thorough understanding of its biological interactions. Azo dyes, as a class, have been noted for their potential to exert biological effects, including carcinogenic and mutagenic activity, often following metabolic degradation to aromatic amines.[3][4][5] This guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action and provides a framework for future research.

Putative Mechanism of Action

Direct experimental evidence elucidating the mechanism of action of this compound in human cellular models is currently lacking. However, based on its structural and chemical properties as a cationic dye, a putative mechanism can be hypothesized, drawing parallels with the extensively studied phenothiazinium dye, Methylene Blue.[6][7][8] The proposed mechanism centers on mitochondrial dysfunction, induction of oxidative stress, and potential enzyme inhibition.

Mitochondrial Targeting and Dysfunction

Cationic and lipophilic molecules, like Methylene Blue, readily accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation can disrupt the normal functioning of the electron transport chain (ETC).

-

Electron Transport Chain Disruption: It is hypothesized that this compound, like Methylene Blue, may act as an alternative electron acceptor, potentially bypassing certain complexes of the ETC.[6][8] This could lead to an uncoupling of oxidative phosphorylation, resulting in decreased ATP synthesis and an increase in electron leakage.

-

Mitochondrial Membrane Depolarization: The accumulation of cationic BB41 within the mitochondrial matrix could lead to a dissipation of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early event in apoptosis.[9][10][11]

Induction of Oxidative Stress

The disruption of the ETC is a primary source of reactive oxygen species (ROS).

-

ROS Generation: Increased electron leakage from a disrupted ETC can lead to the partial reduction of oxygen to form superoxide radicals (O₂⁻), which can then be converted to other ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

-

Cellular Damage: Elevated ROS levels can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to cytotoxicity.

Enzyme Inhibition

Methylene Blue is known to inhibit several enzymes, most notably guanylate cyclase, which is involved in nitric oxide signaling.[8][12]

-

Putative Enzyme Targets: While specific enzyme targets for this compound have not been identified, its chemical structure suggests the potential for interaction with various enzymes, particularly those with negatively charged active sites. Azo dyes have been shown to be metabolized by azoreductases, which could lead to the formation of reactive aromatic amines.[13]

Signaling Pathways and Cellular Fates

The initial molecular interactions of this compound are likely to trigger a cascade of cellular events, culminating in various cellular fates.

Oxidative Stress Response Pathway

The generation of ROS is a potent trigger for cellular stress response pathways.

Caption: Putative oxidative stress response pathway induced by this compound.

Apoptosis Induction Pathway

Mitochondrial dysfunction and oxidative stress are potent inducers of apoptosis, or programmed cell death.

Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.

Quantitative Data

Direct quantitative data for the mechanism of action of this compound in mammalian systems is scarce. The following table summarizes ecotoxicological data from studies on the freshwater zebra mussel (Dreissena polymorpha). While not directly translatable to human toxicology, these data provide preliminary insights into the biological effects of BB41.

| Parameter | Organism/System | Concentration/Dose | Effect | Reference |

| Antioxidant Enzyme Activity | ||||

| Catalase (CAT) | Dreissena polymorpha | Not specified | Increased activity after treatment with Fenton-processed BB41. | |

| Glutathione S-transferase (GST) | Dreissena polymorpha | Not specified | Decreased activity at 24h, increased at 96h after treatment. | |

| Oxidative Stress Markers | ||||

| Malondialdehyde (MDA) | Dreissena polymorpha | Not specified | Significantly decreased levels after Fenton process treatment. | |

| Glutathione (GSH) | Dreissena polymorpha | Not specified | Significantly decreased levels after Fenton process treatment. |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14][15]

-

Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash cells once with cold 1X PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16][17]

-

Incubate for 15-20 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[17][18][19]

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Protocol:

-

Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading or plates with coverslips for microscopy).

-

Treat cells with this compound.

-

Remove the treatment medium and wash the cells with a serum-free medium or PBS.

-

Incubate the cells with 10-25 µM DCFH-DA working solution in serum-free medium for 30-45 minutes at 37°C in the dark.[20][21]

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[20][23]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

Protocol:

-

Culture cells in a suitable plate format for fluorescence analysis.

-

Treat cells with this compound. Include a positive control for depolarization (e.g., CCCP).[9]

-

Remove the treatment medium and wash the cells.

-

Incubate cells with the JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.[9][24]

-

Wash the cells with assay buffer.

-

Measure the fluorescence of both the JC-1 monomers (green, Ex/Em ~485/530 nm) and aggregates (red, Ex/Em ~540/590 nm) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[24][25]

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[25]

Catalase (CAT) and Glutathione S-Transferase (GST) Activity Assays

These assays measure the activity of key antioxidant enzymes in cell lysates.

Catalase Activity Assay Protocol:

-

Prepare cell lysates from control and BB41-treated cells.[26]

-

The assay is based on the reaction of catalase with a known amount of hydrogen peroxide (H₂O₂).[27]

-

The remaining H₂O₂ is then reacted with a substrate to produce a colored product.[26]

-

The absorbance is measured spectrophotometrically, and the catalase activity is inversely proportional to the absorbance.[27][28][29]

GST Activity Assay Protocol:

-

Prepare cell lysates.

-

The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.

-

The product, GS-DNB conjugate, can be measured spectrophotometrically at 340 nm.

-

The rate of increase in absorbance is directly proportional to the GST activity in the sample.

Conclusion and Future Directions

The mechanism of action of this compound is largely uncharacterized in the context of human cell biology and toxicology. Based on its chemical properties and by analogy to other cationic dyes like Methylene Blue, a plausible mechanism involving mitochondrial targeting, disruption of the electron transport chain, induction of oxidative stress, and subsequent apoptosis is proposed. The limited ecotoxicological data available supports the involvement of oxidative stress.

To move beyond this putative mechanism, a concerted research effort is required. Key future directions include:

-

Direct Mechanistic Studies: Investigating the cellular uptake, subcellular localization (with a focus on mitochondria), and direct molecular targets of this compound in human cell lines.

-

Omics Approaches: Employing transcriptomics, proteomics, and metabolomics to obtain an unbiased, global view of the cellular response to this compound exposure.

-

In Vivo Studies: Utilizing animal models to understand the systemic effects, metabolism, and potential long-term toxicity of this compound.

By employing the experimental protocols outlined in this guide and pursuing these future research directions, a comprehensive understanding of the mechanism of action of this compound can be achieved, which is essential for accurate risk assessment and the development of potential biomedical applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Technical | 12270-13-2 | FB33693 [biosynth.com]

- 3. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 4. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

- 5. researchgate.net [researchgate.net]

- 6. Methylene blue - Wikipedia [en.wikipedia.org]

- 7. Methylene Blue - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Methylene Blue: Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 10. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 11. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. youtube.com [youtube.com]

- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. doc.abcam.com [doc.abcam.com]

- 21. bioquochem.com [bioquochem.com]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 24. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 25. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 27. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cellbiolabs.com [cellbiolabs.com]

Basic Blue 41 synthesis pathway and purification

An In-depth Technical Guide to the Synthesis and Purification of Basic Blue 41

Introduction

This compound, also known by its Colour Index name C.I. 11105, is a cationic monoazo dye belonging to the thiazole class.[1] It appears as a deep blue crystalline powder that is readily soluble in water.[2] This dye is extensively used in the textile industry for dyeing acrylic fibers, acid-modified polyester, and in the production of inks and coatings.[2][3][4][5] Its vibrant and long-lasting coloration makes it a popular choice in various industrial applications.[2] This guide provides a detailed overview of the synthesis pathway for this compound, comprehensive purification protocols, and relevant technical data for researchers and professionals in chemical and drug development.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 12270-13-2 | [2][3] |

| Molecular Formula | C₂₀H₂₆N₄O₆S₂ | [2][6] |

| Molecular Weight | 482.57 g/mol | [6] |

| Appearance | Deep blue powder | [2][7] |

| IUPAC Name | 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; methyl sulfate | [2][3] |

| Solubility | Easily soluble in water | [2][8] |

| Maximum Absorbance (λmax) | 608.5 nm | [1] |

Synthesis Pathway

The industrial production of this compound is a multi-step process that involves diazotization, azo coupling, and quaternization reactions. The synthesis starts from 2-amino-6-methoxybenzothiazole and N-methyl-N-hydroxyethyl aniline.[2]

The overall synthesis can be broken down into three primary stages:

-

Diazotization: 2-amino-6-methoxybenzothiazole is converted into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with the coupling agent, N-methyl-N-hydroxyethyl aniline, to form the azo chromophore.

-

Quaternization (Methylation): The nitrogen atom in the thiazole ring is methylated using dimethyl sulfate to form the final cationic dye.[2]

The material consumption for producing one ton of the final product is approximately 275 kg of 6-methoxy-2-amino benzothiazole, 230 kg of N-methyl-N-hydroxyethyl aniline, and 450 kg of dimethyl sulfate.[2]

Experimental Protocol: Synthesis

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

Materials:

-

2-amino-6-methoxybenzothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

N-methyl-N-hydroxyethyl aniline

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium chloride (NaCl)

-

Ice

-

Deionized water

Procedure:

-

Diazotization:

-

In a beaker, dissolve a specific molar equivalent of 2-amino-6-methoxybenzothiazole in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.

-

Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve an equimolar amount of N-methyl-N-hydroxyethyl aniline in a dilute acidic solution.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the N-methyl-N-hydroxyethyl aniline solution with vigorous stirring.

-

Maintain the temperature below 10°C throughout the addition.

-

A colored precipitate, the azo dye intermediate, will form. Continue stirring for 1-2 hours to complete the reaction.

-

-

Quaternization and Isolation:

-

To the resulting slurry, slowly add dimethyl sulfate.

-

Gently heat the mixture and maintain it at the target temperature (e.g., 50-60°C) for several hours to complete the methylation of the thiazole nitrogen.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Once the reaction is complete, "salt out" the final product by adding sodium chloride to the mixture, which reduces its solubility.[2]

-

Filter the resulting precipitate using vacuum filtration.

-

Wash the filter cake with a saturated brine solution to remove impurities.

-

Dry the crude this compound product in a vacuum oven at a low temperature.

-

Purification

The crude product obtained from the synthesis contains unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired quality for its intended applications. Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. For higher purity, chromatographic methods can be employed.

Experimental Protocol: Purification by Recrystallization

This protocol details the purification of crude this compound using a single-solvent recrystallization method.

Materials:

-

Crude this compound

-

Deionized water (or another suitable solvent like ethanol/water mixture)

-

Activated carbon (optional, for decolorizing)

-

Standard laboratory glassware (beakers, Erlenmeyer flask)

-

Hot plate with stirring capability

-

Gravity filtration setup (funnel, fluted filter paper)

-

Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

-

Solvent Selection and Dissolution:

-

Place the crude this compound powder into an Erlenmeyer flask.

-

Add a small amount of deionized water (the solvent). Since this compound is highly soluble in water, careful addition is necessary.[2][8]

-

Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the dye completely dissolves. The goal is to use the minimum amount of hot solvent required.[9]

-

-

Removal of Insoluble Impurities:

-

If any insoluble impurities are observed, or if the solution color needs clarification, perform a hot gravity filtration.

-

(Optional: Add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb colored impurities. Be aware this may also adsorb some product).

-

Preheat a gravity filter funnel and a receiving flask. Wet the fluted filter paper with a small amount of hot solvent.[10]

-

Quickly pour the hot dye solution through the fluted filter paper to remove suspended solids.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of purified crystals.[10]

-

-

Collection and Drying:

-

Set up a vacuum filtration apparatus with a Büchner funnel.

-

Wet the filter paper with a small amount of ice-cold solvent.

-

Turn on the vacuum and pour the crystallized slurry into the funnel.

-

Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities (mother liquor).[11]

-

Allow the crystals to dry on the filter under vacuum for a period.

-

Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a suitable low temperature.

-

Alternative Purification Method: Chromatography

For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. Reverse-phase (RP) HPLC methods have been developed for the analysis of this compound, typically using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][12] These analytical methods can be scaled up for preparative separation to isolate the dye from closely related impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. This compound | C20H26N4O6S2 | CID 83008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Cationic blue 41 - Cationic Blue SD-GRL from Emperor Chem [emperordye.com]

- 5. This compound: 1 Blue X-Grrl 250% Dyestuff Cationic Dyes - Cationic Dyes and Dye [orienchem.en.made-in-china.com]

- 6. C.I. This compound | SIELC Technologies [sielc.com]

- 7. This compound (C.I. 11105) | 12270-13-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of Basic Blue 41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cationic dye, Basic Blue 41 (C.I. 11105). The following sections detail its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is primarily used to determine its wavelength of maximum absorbance (λmax), which is a key parameter for quantitative analysis and colorimetric studies.

Data Presentation

| Parameter | Wavelength (nm) | Solvent/Conditions |

| λmax | 617 | Aqueous solution[1][2] |

| λmax | 608.5 | Not specified[3] |

Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the procedure for determining the UV-Vis absorption spectrum of this compound.

-

Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the dye and dissolving it in a precise volume of a suitable solvent (e.g., deionized water or ethanol) to achieve a desired concentration (e.g., 2.5 M).[4]

-

Preparation of Standard Solutions: A series of standard solutions of varying concentrations are prepared by diluting the stock solution.[5] This is crucial for creating a calibration curve for quantitative analysis.[5][6][7]

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is turned on and allowed to stabilize. The wavelength range is typically set from 200 to 800 nm to cover the entire UV and visible regions.[6][8]

-

Blank Measurement: A cuvette is filled approximately three-quarters full with the pure solvent used to prepare the dye solutions.[6][8] The transparent sides of the cuvette are cleaned with a laboratory wipe to remove any smudges or dust.[6] This "blank" is placed in the spectrophotometer, and a baseline spectrum is recorded. The instrument software then subtracts this baseline from the sample spectra.[6][8]

-

Sample Measurement: The cuvette is rinsed and filled with one of the standard dye solutions. The absorbance spectrum is then recorded. This process is repeated for all standard solutions and any unknown samples.[6][9]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectra. For quantitative analysis, a calibration curve is constructed by plotting absorbance at λmax versus the concentration of the standard solutions.[5][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the this compound molecule. The resulting spectrum provides a unique molecular "fingerprint".[10][11][12]

Data Presentation

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3417.38 | O-H stretch | [13] |

| 2920.41 | C-H stretch | [13] |

| 1738.56 | Conjugated C=O stretch | [13] |

| 1611.47 | Conjugated C=C stretch | [13] |

| 1400–1600 | O-H and C=O stretching | [4] |

| 1057.22 | C-O stretch | [13] |

Note: The FTIR spectra of dyes can be complex, and peak assignments may vary slightly depending on the sample preparation and instrument resolution.

Experimental Protocol: FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the FTIR spectrum of a solid dye like this compound with minimal sample preparation.[14]

-

Instrument Preparation: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize.

-

Background Spectrum: A background spectrum is collected with the ATR crystal clean and free of any sample. This accounts for any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the powdered this compound dye is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the ATR crystal.

-

Spectrum Acquisition: The FTIR spectrum of the sample is then recorded. The instrument typically scans the mid-infrared range, from 4000 to 400 cm⁻¹.[1][2][4]

-

Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule. This can be compared with reference spectra for confirmation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule. ¹H NMR is commonly used to identify the types and connectivity of hydrogen atoms.

Data Presentation

| Nucleus | Solvent | Reference Standard | Expected Regions for Key Protons |

| ¹H | CDCl₃ & DMSO-d₆ | Tetramethylsilane (TMS) | Aromatic protons (6-8 ppm), Protons adjacent to nitrogen and oxygen (3-5 ppm), Aliphatic protons (1-3 ppm) |

Experimental Protocol: ¹H NMR Spectroscopy of this compound

The following protocol describes the preparation of a sample of this compound for ¹H NMR analysis.

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., a mixture of CDCl₃ and DMSO-d₆ as indicated in the literature).[15][17][18][19] The use of a deuterated solvent is necessary to avoid large solvent peaks in the ¹H NMR spectrum.[17]

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[17][20] Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral resolution.[17][18]

-

Internal Standard: A small amount of an internal reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm.

-

Sample Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.[18][20]

-

Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer, and the data is acquired. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Data of adsorption of this compound dye from aqueous solutions by activated carbon prepared from filamentous algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. eag.com [eag.com]

- 11. rtilab.com [rtilab.com]

- 12. azooptics.com [azooptics.com]

- 13. journals.iau.ir [journals.iau.ir]

- 14. agilent.com [agilent.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. This compound | C20H26N4O6S2 | CID 83008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. organomation.com [organomation.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. sites.bu.edu [sites.bu.edu]

Determining the Molar Extinction Coefficient of Basic Blue 41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies required to determine the molar extinction coefficient of the cationic dye, Basic Blue 41. This document outlines the necessary chemical properties, a detailed experimental protocol based on the Beer-Lambert law, and data presentation guidelines for accurate and reproducible results.

Core Properties of this compound

Accurate determination of the molar extinction coefficient relies on fundamental physicochemical properties of the compound. Key parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂₆N₄O₆S₂ | [1][2][3][4] |

| Molecular Weight | 482.57 g/mol | [1][2][4][5][6] |

| Maximum Absorbance (λmax) | 617 nm | [4][6][7] |

| CAS Number | 12270-13-2 | [3][4][5][6][8] |

| Appearance | Blue to dark violet powder | [1][3][8] |

| Solubility | Soluble in water | [1][3][5] |

Theoretical Framework: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of light through a solution and the concentration of the absorbing species.[9][10][11] The mathematical representation of this relationship is:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (also known as molar absorptivity) in units of L·mol⁻¹·cm⁻¹

-

b is the path length of the cuvette in cm (typically 1 cm)

-

c is the concentration of the substance in mol·L⁻¹

The molar extinction coefficient is a unique physical constant for a given substance at a specific wavelength, representing its ability to absorb light. A higher molar extinction coefficient indicates a greater ability to absorb light at that wavelength.

Caption: Relationship of variables in the Beer-Lambert Law.

Experimental Protocol for Determination

This section details the step-by-step methodology for the experimental determination of the molar extinction coefficient of this compound.

Materials and Equipment

-

This compound (dye content should be noted, e.g., 40%[4][6])

-

Distilled or deionized water

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Analytical balance

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Preparation of a Stock Solution

-

Accurately weigh a precise amount of this compound powder using an analytical balance. For example, weigh approximately 0.0483 g of the dye.

-

Quantitatively transfer the weighed powder into a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the powder completely.

-

Once dissolved, fill the flask to the calibration mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the molar concentration of the stock solution.

-

Calculation Example:

-

Mass of this compound = 0.0483 g

-

Molecular Weight = 482.57 g/mol

-

Volume of solution = 100 mL = 0.1 L

-

Moles = 0.0483 g / 482.57 g/mol = 0.0001 mol

-

Concentration = 0.0001 mol / 0.1 L = 0.001 M (1 mM)

-

-

Preparation of Standard Dilutions

Prepare a series of standard solutions with decreasing concentrations from the stock solution using serial dilution.

-

Label a set of volumetric flasks (e.g., five 10 mL flasks).

-

Pipette specific volumes of the stock solution into each flask. For instance: 1 mL, 2 mL, 4 mL, 6 mL, and 8 mL.

-

Dilute each flask to the 10 mL mark with distilled water.

-

Calculate the final concentration of each standard solution.

-

Calculation Example (for the first dilution):

-

C₁ (Stock Concentration) = 0.001 M

-

V₁ (Volume of Stock) = 1 mL

-

V₂ (Final Volume) = 10 mL

-

C₂ (Final Concentration) = (C₁V₁) / V₂ = (0.001 M * 1 mL) / 10 mL = 0.0001 M (0.1 mM)

-

-

Spectrophotometric Measurement

-

Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the λmax of this compound, which is 617 nm.[4][6][7]

-

Use distilled water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

Record the absorbance values for each concentration.

Data Analysis

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis) in mol/L.

-

Perform a linear regression analysis on the data points. The resulting graph should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the line is equal to the product of the molar extinction coefficient (ε) and the path length (b).

-

Since the path length (b) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).

Caption: Workflow for Molar Extinction Coefficient Determination.

Data Presentation

All quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

| Standard Solution | Concentration (mol/L) | Absorbance at 617 nm |

| 1 | Calculated Value | Measured Value |

| 2 | Calculated Value | Measured Value |

| 3 | Calculated Value | Measured Value |

| 4 | Calculated Value | Measured Value |

| 5 | Calculated Value | Measured Value |

Linear Regression Results:

| Parameter | Value |

| Slope (ε) | Value from regression L·mol⁻¹·cm⁻¹ |

| Y-intercept | Value from regression |

| R² Value | Value from regression |

An R² value close to 1.0 indicates a strong linear relationship and high-quality data. The y-intercept should be close to zero.

Conclusion

By following this detailed protocol, researchers can accurately and reliably determine the molar extinction coefficient of this compound. This constant is essential for quantitative spectrophotometric analysis, enabling the precise determination of dye concentration in various experimental and developmental contexts. Adherence to careful laboratory practices in solution preparation and spectrophotometric measurement is critical for obtaining high-fidelity results.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C20H26N4O6S2 | CID 83008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. 碱性蓝 41 Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 12270-13-2: this compound | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. revistadechimie.ro [revistadechimie.ro]

- 8. This compound (C.I. 11105) | 12270-13-2 [chemicalbook.com]

- 9. Beer's Law Tutorial [chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bellevuecollege.edu [bellevuecollege.edu]

Measuring the Fluorescence Quantum Yield of Basic Blue 41: An In-depth Technical Guide

This guide provides a comprehensive protocol for determining the fluorescence quantum yield of Basic Blue 41, a widely used cationic azo textile dye. The methodology detailed herein is tailored for researchers, scientists, and professionals in drug development who require accurate and reproducible photophysical characterization of fluorescent compounds. The relative quantum yield measurement method, a robust and commonly employed technique, is described in detail, utilizing Quinine Sulfate as a well-characterized reference standard.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. An accurate determination of the quantum yield is crucial for various applications, including the development of fluorescent probes, optimization of dye performance in various media, and understanding the photochemistry of molecules.

The relative method for quantum yield determination involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions. This approach is often preferred due to its simplicity and the avoidance of the need for absolute measurements of photon flux.

Data Presentation: Photophysical Properties

| Parameter | This compound (Sample) | Quinine Sulfate (Reference Standard) |

| Chemical Structure | C₂₀H₂₆N₄O₆S₂ | C₂₀H₂₄N₂O₂·H₂SO₄·2H₂O |

| CAS Number | 12270-13-2[1][2][3][4] | 6119-47-7 |

| Solvent | Deionized Water | 0.1 M Sulfuric Acid |

| Refractive Index (η) | ~1.333 | ~1.333 |

| Absorption Max (λ_abs) | ~617 nm[2][5] | ~350 nm |

| Emission Max (λ_em) | To be determined | ~450 nm |

| Molar Absorptivity (ε) | To be determined experimentally | 5,700 L mol⁻¹ cm⁻¹ at 347.5 nm |

| Quantum Yield (Φ) | To be determined | 0.55 - 0.58 |

Experimental Protocols

This section outlines the detailed experimental procedures for determining the molar absorptivity of this compound and its fluorescence quantum yield relative to Quinine Sulfate.

Determination of Molar Absorptivity of this compound

Objective: To determine the molar absorptivity (ε) of this compound in deionized water at its absorption maximum (~617 nm).

Materials:

-

This compound powder (dye content should be noted, e.g., 40%)[2]

-

Deionized water

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Analytical balance

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a known mass of this compound powder. Taking into account the dye content, calculate the mass of pure dye. Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific molar concentration (e.g., 1 x 10⁻⁴ M).

-

Prepare a series of dilutions: From the stock solution, prepare a series of at least five dilutions with decreasing concentrations (e.g., 1 x 10⁻⁵ M, 8 x 10⁻⁶ M, 6 x 10⁻⁶ M, 4 x 10⁻⁶ M, 2 x 10⁻⁶ M) in volumetric flasks using deionized water.

-

Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of this compound (~617 nm). Use deionized water as the blank.

-

Construct a calibration curve: Plot a graph of absorbance versus concentration.

-

Calculate molar absorptivity: The molar absorptivity (ε) is determined from the slope of the linear regression of the calibration curve according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (1 cm).

Measurement of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of this compound relative to Quinine Sulfate.

Materials:

-

This compound solution in deionized water (prepared as in 3.1)

-

Quinine Sulfate

-

0.1 M Sulfuric Acid

-

Volumetric flasks

-

Fluorometer

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length, fluorescence and absorbance)

Procedure:

-

Prepare a reference standard solution: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄. From this, prepare a dilute solution with an absorbance between 0.04 and 0.05 at 350 nm.

-

Prepare a sample solution: Using the experimentally determined molar absorptivity, prepare a solution of this compound in deionized water with an absorbance between 0.04 and 0.05 at its absorption maximum (~617 nm).

-

Record absorbance spectra: Record the UV-Vis absorbance spectra of both the Quinine Sulfate and this compound solutions. Note the absorbance values at the excitation wavelengths that will be used for fluorescence measurements.

-

Record fluorescence emission spectra:

-

For Quinine Sulfate, excite the solution at 350 nm and record the emission spectrum from 370 nm to 700 nm.

-

For this compound, excite the solution at a wavelength close to its absorption maximum (e.g., 610 nm) and record the emission spectrum over its entire emission range.

-

It is crucial to use the same experimental settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the reference.

-

-

Correct the emission spectra: The recorded emission spectra must be corrected for the wavelength-dependent response of the fluorometer's detector. Most modern fluorometers have built-in correction files.

-

Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the corrected emission spectrum) for both the sample (I_S) and the reference (I_R).

-

Calculate the quantum yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (η_S² / η_R²)

Where:

-

Φ_R is the quantum yield of the reference standard (Quinine Sulfate, ~0.55).

-

I_S and I_R are the integrated fluorescence intensities of the sample and reference, respectively.

-

A_S and A_R are the absorbances of the sample and reference at their respective excitation wavelengths.

-

η_S and η_R are the refractive indices of the sample and reference solvents, respectively (for dilute aqueous solutions, this ratio is often assumed to be 1).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: Workflow for the experimental determination of the molar absorptivity of this compound.

Caption: Workflow for the relative quantum yield measurement of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Astrazonblau FGGL Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C20H26N4O6S2 | CID 83008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Data of adsorption of this compound dye from aqueous solutions by activated carbon prepared from filamentous algae - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Purity Grades of Basic Blue 41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Basic Blue 41, also known as C.I. 11105 and Cationic Blue X-GRL, is a cationic azo dye with the CAS number 12270-13-2.[1][2][3] It finds applications in various fields, including textile dyeing and as a component in biological stains.[2][4][5] For scientific research and development, understanding the commercial availability and purity of this dye is critical to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth overview of the commercial sources and purity grades of this compound.

Commercial Suppliers and Purity Specifications

This compound is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. The purity of the commercially available dye can vary significantly, and it is often specified as "dye content" or a strength percentage. The following table summarizes the available information on commercial sources and their stated purity grades.

| Supplier | Stated Purity / Grade | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sigma-Aldrich | Dye content, 40% | C20H26N4O6S2 | 482.57 | 12270-13-2[6] |

| S D International | 98% | C20H26N4O6S2 | 482.57 | 12270-13-2[3][4] |

| Alan Chemical | 250% / 300% Strength | C20H26N4O6S2 / C21H27ClN4O3S | 482.57 / 450.98 | 12270-13-2[1] |

| MedchemExpress | 93.46% | Not Specified | Not Specified | Not Specified[7] |

| Biosynth | Technical Grade | Not Specified | Not Specified | 12270-13-2[5] |

| Alvan Sabet Hamadan Co. | ≥ 98% | C20H26N4O6S2 | Not Specified | Not Specified[8] |

| Winchem Industrial Co. Ltd | Not Specified | Not Specified | Not Specified | 12270-13-2[9] |

| Shanghai JONLN Reagent Co., Ltd. | Not Specified | Not Specified | Not Specified | 12270-13-2[9] |

| Hubei Jusheng Technology Co.,Ltd | Not Specified | Not Specified | Not Specified | 12270-13-2[9] |

| Alfa Chemistry | Not Specified | Not Specified | Not Specified | 12270-13-2[9] |

| Shandong Xiya Chemical Co., Ltd. | Not Specified | Not Specified | Not Specified | 12270-13-2[9] |

| BOC Sciences | Not Specified | Not Specified | Not Specified | 12270-13-2[] |

| Santa Cruz Biotechnology | Not Specified | C20H26N4O6S2 | 482.57 | 12270-13-2[2] |

Understanding Purity Grades

The purity of this compound is a critical parameter for its application in research. Different grades are suitable for different purposes:

-

High Purity (e.g., ≥98%): This grade is essential for applications requiring high accuracy and reproducibility, such as in analytical chemistry, quantitative biological staining, and as a reference standard. The higher dye content minimizes interference from impurities.

-

Specified Dye Content (e.g., 40%): This grade, as offered by suppliers like Sigma-Aldrich, indicates a known percentage of the active dye molecule in the solid powder. The remainder consists of inert materials or byproducts from the synthesis. This grade is suitable for many general laboratory applications where the exact concentration of the dye is determined by spectrophotometry.

-

Strength (e.g., 250%, 300%): This designation is common in the textile industry and refers to the relative dyeing strength of the product compared to a standard. It is less useful for scientific applications where precise molar concentrations are required.

-

Technical Grade: This grade is typically used for industrial applications like textile dyeing where high purity is not the primary concern. It may contain a significant level of impurities and is generally not recommended for research purposes.

The following diagram illustrates the logical relationship between the different purity grades of this compound and their typical applications.

Experimental Protocols: Determination of this compound Concentration

For research applications, it is often necessary to prepare solutions of this compound with a precise concentration. The following protocol outlines a general method for preparing a stock solution and determining its concentration using UV-Vis spectrophotometry.

1. Preparation of a Stock Solution:

-

Materials: this compound powder, distilled or deionized water, volumetric flasks, analytical balance.

-

Procedure:

-

Accurately weigh a specific amount of this compound powder.

-

Dissolve the powder in a small amount of distilled water in a beaker.

-

Transfer the solution to a volumetric flask of a known volume.

-

Rinse the beaker with distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.

-

Fill the volumetric flask to the mark with distilled water and mix thoroughly to ensure a homogeneous solution. A stock solution with a concentration of 1000 mg/L is commonly prepared for experimental work.[8]

-

2. Determination of Concentration by UV-Vis Spectrophotometry:

-

Principle: The concentration of a dye in a solution can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and using the Beer-Lambert law. The λmax for this compound is approximately 617 nm.[6][11]

-

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at 617 nm using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown this compound solution at 617 nm.

-

Determine the concentration of the unknown solution by interpolating its absorbance value on the calibration curve.

-

This protocol is a fundamental procedure in studies involving this compound, such as in adsorption experiments where the removal of the dye from an aqueous solution is quantified.[8]

The following workflow diagram illustrates the process of preparing and standardizing a this compound solution for experimental use.

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. scbt.com [scbt.com]

- 3. sdinternational.com [sdinternational.com]

- 4. dyestuff.co.in [dyestuff.co.in]

- 5. This compound - Technical | 12270-13-2 | FB33693 [biosynth.com]

- 6. This compound Dye content 40 12270-13-2 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Data of adsorption of this compound dye from aqueous solutions by activated carbon prepared from filamentous algae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (C.I. 11105) | 12270-13-2 [chemicalbook.com]

- 11. revistadechimie.ro [revistadechimie.ro]

An In-depth Technical Guide to the Chemical Compatibility of Basic Blue 41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of Basic Blue 41 (also known as C.I. 11105; CAS No. 12270-13-2), a cationic azo dye. Understanding its stability and reactivity with various chemical reagents is crucial for its application in research, diagnostics, and potential therapeutic development. This document outlines its known compatibilities and incompatibilities, provides detailed experimental protocols for assessing its stability, and presents a logical workflow for these evaluations.

Overview of this compound